Cas no 148016-81-3 (doripenem)

doripenem structure
Nom du produit:doripenem
Numéro CAS:148016-81-3
Le MF:C15H24N4O6S2
Mégawatts:420.504261016846
MDL:MFCD02092739
CID:65071
PubChem ID:73303
doripenem Propriétés chimiques et physiques
Nom et identifiant
-
- doripenem
- (+)-(4r,5s,6s)-6-[(1r)-1-hydro-xyethyl]-4-methyl-7-oxo-3-[[(3s,5s)-5-[(sulfamoylamino)-methyl]-3-pyrrolidinyl]thio]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Doripenem
- S 4661
- Ertapenem &
- InterMediates of DoripeneM
- Donipenem
- DoripeneM Monohydrate
- (4R,5S,6S)-6-((R)-1-hydroxyethyl)-4-Methyl-7-oxo-3-((3S,5S)-5-((sulfaMoylaMino)Methyl)pyrrolidin-3-ylthio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- (4R,5S,6S)-3-[[(3S,5S)-5-[[(Aminosulfonyl)amino]methyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid
- Doripenem/(+)-(4R,5S,6S)-6-[(1R)-1-Hydro-xyethyl]-4-methyl-7-oxo-3-[[(3S,5S)-5-[(sulfamoylamino)-methyl]-3-pyrrolidinyl]thio]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- (+)-(4R,5S,6S)-6-[(1R)-1-Hydro-xyethyl]-4-methyl-7-oxo-3-[[(3S,5S)-5-[(sulfamoylamino)-methyl]-3-pyrrolidinyl]thio]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid monohydrate
- Doripenem [INN]
- Finibax
- BDBM50088382
- SR-01000872589-1
- Doripenem [USAN:INN]
- DORIPENEM [ORANGE BOOK]
- DORIPENEM [WHO-DD]
- DTXSID2046678
- O6P
- (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-({(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- SR-01000872589
- 148016-81-3
- (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(((3S,5S)-5-(((aminosulfonyl)amino)methyl)-3-pyrrolidinyl)thio)-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-, (4R,5S,6S)-
- DORIPENEM [EMA EPAR]
- SCHEMBL37471
- DORIPENEM (MART.)
- MFCD09749887
- Tox21_112508_1
- s5531
- CS-2075
- Q411552
- DORIPENEM [MI]
- D03895
- GTPL12183
- DORIPENEM [MART.]
- AVAACINZEOAHHE-VFZPANTDSA-N
- DB06211
- EN300-18166989
- D5249
- Doripenem (USAN/INN)
- BHV525JOBH
- NS00005919
- (+)-(4R,5S,6S)-6-((1R)-1-Hydroxyethyl)-4-methyl-7-oxo-3-(((3S,5S)-5-((sulfamoylamino)methyl)-3-pyrrolidinyl)thio)-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
- (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-{[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl}-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- CHEBI:135928
- (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate
- CHEMBL491571
- BCP9000623
- (4R,5S,6S)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((3S,5S)-5-((sulfamoylamino)methyl)pyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Tox21_112508
- compound 1m [PMID: 8621362]
- BCPP000252
- doripenemum
- 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-((5-(((aminosulfonyl)amino)methyl)-3-pyrrolidinyl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-, (4R-(3(3S*,5S*),4alpha,5beta,6beta(R*)))-
- CCG-268891
- DTXCID0026678
- HY-B0187
- (4R,5S,6S)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((3S,5S)-5-((sulfamoylamino)methyl)pyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid
- CAS-148016-81-3
- DORIPENEM [USAN]
- S-4661
- NCGC00167510-01
- Doribax
- DORIPENEM [VANDF]
- UNII-BHV525JOBH
- AM84446
- NCGC00167510-02
- AKOS015918362
- J01DH04
- MFCD02092739
- BRD-K45319714-002-01-9
- NCGC00167510-09
- BRD-K45319714-002-02-7
- BRD-K45319714-002-03-5
-
- MDL: MFCD02092739
- Piscine à noyau: InChI=1S/C15H24N4O6S2/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25)/t6-,7-,8+,9+,10-,11-/m1/s1
- La clé Inchi: AVAACINZEOAHHE-VFZPANTDSA-N
- Sourire: O=C(C(N12)=C(S[C@@H]3CN[C@H](CNS(=O)(N)=O)C3)[C@H](C)[C@]2([H])[C@@H]([C@H](O)C)C1=O)O
Propriétés calculées
- Qualité précise: 420.11400
- Masse isotopique unique: 420.114
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 27
- Nombre de liaisons rotatives: 7
- Complexité: 780
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 196A^2
- Le xlogp3: -3.4
Propriétés expérimentales
- Couleur / forme: Poudre blanche à blanc cassé
- Dense: 1.59
- Point de fusion: >186°C dec.
- Point d'ébullition: 694.8 °C at 760 mmHg
- Point d'éclair: 374 °C
- Indice de réfraction: 1.68
- Le PSA: 195.74000
- Le LogP: 0.83560
doripenem Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315; H319; H335
- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Conditions de stockage:Please store the product under the recommended conditions in the Certificate of Analysis.
doripenem PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22314-10mg |
Doripenem |
148016-81-3 | 99.65% | 10mg |
¥ 482 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22314-25mg |
Doripenem |
148016-81-3 | 99.65% | 25mg |
¥ 825 | 2023-09-07 | |
abcr | AB452160-25 mg |
Doripenem |
148016-81-3 | 25mg |
€238.40 | 2023-07-18 | ||
TRC | D534800-5mg |
Doripenem |
148016-81-3 | 5mg |
$57.00 | 2023-05-18 | ||
TRC | D534800-25mg |
Doripenem |
148016-81-3 | 25mg |
$ 138.00 | 2023-09-07 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20328-100mg |
Doripenem |
148016-81-3 | 98% | 100mg |
¥1893.00 | 2023-09-09 | |
S e l l e c k ZHONG GUO | S5531-25mg |
Doripenem |
148016-81-3 | 98% | 25mg |
¥877.15 | 2023-10-18 | |
Enamine | EN300-18166989-0.05g |
148016-81-3 | 0.05g |
$550.0 | 2023-09-19 | |||
SHENG KE LU SI SHENG WU JI SHU | sc-211376-10 mg |
Doripenem, |
148016-81-3 | ≥99% | 10mg |
¥1,203.00 | 2023-07-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D302931-5mg |
doripenem |
148016-81-3 | 95% | 5mg |
¥239.90 | 2023-09-03 |
doripenem Littérature connexe
-
Sajal Kumar Halder,Maria Mulla Mim,Md. Meharab Hassan Alif,Jannatul Fardous Shathi,Nuhu Alam,Aparna Shil,Mahbubul Kabir Himel RSC Adv. 2022 12 24319
-
Marwa F. B. Ali,Baher I. Salman,Samiha A. Hussein,Mostafa A. Marzouq RSC Adv. 2020 10 44058
-
Refaat B. Hamed,J. Ruben Gomez-Castellanos,Luc Henry,Christian Ducho,Michael A. McDonough,Christopher J. Schofield Nat. Prod. Rep. 2013 30 21
-
K. M. Kumar,Anand Anbarasu,Sudha Ramaiah Mol. BioSyst. 2014 10 891
-
Mariska de Munnik,Pauline A. Lang,Francisco De Dios Anton,Mónica Cacho,Robert H. Bates,Jürgen Brem,Beatriz Rodríguez Miquel,Christopher J. Schofield Chem. Sci. 2023 14 7262
148016-81-3 (doripenem) Produits connexes
- 364622-82-2(Doripenem monohydrate)
- 32885-82-8((+)-(R)-de-O-methyllasiodiplodin)
- 84147-08-0(3a,4,5,6,7,7a-hexahydro-1,3-benzothiazol-2-amine)
- 2172356-61-3(2-{(3-methylfuran-2-yl)methylsulfanyl}ethane-1-thiol)
- 1268512-08-8((2R)-4-(tert-Butyldiphenylsilyl)-oxy-2-fluorocyclohexan-1-one)
- 958891-64-0(benzyl N-[2-(2-cyanophenyl)ethyl]carbamate)
- 2680861-34-9(2,4-bis(tert-butoxy)carbonyl-2-azabicyclo2.1.1hexane-1-carboxylic acid)
- 214342-72-0(4-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide)
- 1701917-56-7(tert-butyl 4-amino-5-phenylazepane-1-carboxylate)
- 1807164-95-9(2-Bromo-3-cyano-4-methylbenzenesulfonyl chloride)
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:148016-81-3)Doripenem

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:148016-81-3)doripenem

Pureté:99%
Quantité:100mg
Prix ($):191.0